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Introduction
The indole nucleus, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrrole

ring, is a cornerstone of modern medicinal chemistry and natural product science.[1] First

isolated from the pyrolysis of oxindole with zinc dust by Adolf von Baeyer in 1886, this scaffold

is now recognized as a "privileged" structure, appearing in a vast array of biologically active

molecules.[2] Its derivatives are integral to essential natural compounds like the amino acid

tryptophan, the neurotransmitter serotonin, the hormone melatonin, and the plant auxin indole-

3-acetic acid.[3]

The journey from its initial discovery through the elucidation of its structure and the

development of elegant synthetic methodologies has paved the way for groundbreaking

advancements in medicine. The indole scaffold is central to drugs treating a wide range of

conditions, including migraines (triptans), chemotherapy-induced nausea (setrons), and

infections.[4][5][6] This guide provides an in-depth technical overview of the seminal

discoveries, the evolution of key synthetic protocols, and the biological significance of major

substituted indoles that have shaped our understanding of chemistry and pharmacology.

Foundational Discoveries and Key Figures
The history of indole chemistry is inextricably linked to the study of the dye indigo, a compound

of commercial and historical importance.
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Adolf von Baeyer (1866-1869): The genesis of indole chemistry began with the systematic

degradation of indigo. In 1866, Adolf von Baeyer successfully reduced oxindole, an indigo

derivative, to the parent heterocycle, indole, using zinc dust.[3] This pivotal achievement was

followed in 1869 by his proposal of the correct chemical structure for indole, a feat that laid

the groundwork for all subsequent research.[3][7] In the same year, Baeyer and Adolph

Emmerling developed an early synthetic route, the Baeyer–Emmerling indole synthesis, by

treating ortho-nitrocinnamic acid with iron powder in a strongly basic solution.[8]

Emil Fischer (1883): Arguably the most significant breakthrough in indole synthesis was

made by Emil Fischer. The Fischer indole synthesis, discovered in 1883, is a versatile and

robust reaction that forms indoles from the acid-catalyzed reaction of arylhydrazines with

aldehydes or ketones.[4][9] This method remains one of the most reliable and widely used

routes for preparing substituted indoles and is frequently employed in the industrial synthesis

of pharmaceuticals, including the triptan class of anti-migraine drugs.[4][10]

Timeline of Key Discoveries
The following table summarizes the landmark events in the discovery and synthesis of key

indoles.
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Year(s)
Discovery or
Development

Key Figure(s) Significance

1866
First isolation of indole

from oxindole.[3]
Adolf von Baeyer

Established the

existence of the core

indole heterocycle.

1869
Correct structure of

indole proposed.[3][7]
Adolf von Baeyer

Provided the structural

foundation for the

field.

1883

Development of the

Fischer indole

synthesis.[4][9]

Emil Fischer

Created the most

versatile and widely

used indole synthesis.

1897

Development of the

Reissert indole

synthesis.[11][12]

Arnold Reissert

Provided an

alternative route from

o-nitrotoluenes.

1912

Development of the

Madelung synthesis.

[13]

Walter Madelung

Enabled indole

synthesis via

intramolecular

cyclization of N-

phenylamides.

1930s

Identification of

Indole-3-Acetic Acid

(IAA) as a plant

hormone.[14][15]

K. V. Thimann, F. W.

Went

Uncovered the role of

indoles in plant

biology.

1935

Discovery of

"Enteramine" in the

gut.[16][17]

Vittorio Erspamer

First identification of

the molecule later

known as serotonin.

1948

Isolation of

"Serotonin" from blood

serum.[17][18]

Page, Rapport, Green

Identified the

vasoconstrictor

properties of 5-HT.

1952 Confirmation that

Enteramine and

Erspamer & Asero Unified the two

separate lines of

research on 5-HT.
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Serotonin are

identical.[16]

1958

Discovery and

isolation of Melatonin.

[19][20][21]

Aaron B. Lerner

Identified the key

hormone regulating

circadian rhythms.

Discovery of Major Naturally Occurring Substituted
Indoles
The indole scaffold is central to several molecules of profound biological importance.

Indole-3-Acetic Acid (IAA)
Indole-3-acetic acid (IAA), the most common natural plant hormone of the auxin class, was one

of the first hormones to be discovered.[22][23] Following early observations by Charles and

Francis Darwin in 1880 on a transmissible growth signal in plants, the active substance was

finally identified in the 1930s.[15][23] First synthesized in 1925, IAA is now known to be

involved in nearly every aspect of plant growth and development.[14]

Serotonin (5-Hydroxytryptamine)
The discovery of serotonin occurred along two parallel paths. In 1935, Vittorio Erspamer

discovered a substance in enterochromaffin cells of the gut that he named "enteramine".[16]

[24] Independently, in 1948, a team at the Cleveland Clinic comprising Irvine Page, Maurice

Rapport, and Arda Green isolated a vasoconstrictor substance from blood serum, which they

termed "serotonin" (denoting a "serum tonic" agent).[17][18][25] It was not until 1952 that it was

confirmed that enteramine and serotonin were the same chemical entity: 5-hydroxytryptamine

(5-HT).[16] Betty Twarog's work in 1952 further suggested its role as a neurotransmitter in the

brain, opening the door to modern neuropharmacology.[18]

Melatonin (N-acetyl-5-methoxytryptamine)
In 1958, dermatologist Aaron B. Lerner and his colleagues at Yale University successfully

isolated a substance from bovine pineal glands that caused skin lightening in frogs.[19][20][21]

They named this compound melatonin.[26] Subsequent research in the 1970s established its

primary function in vertebrates: the regulation of circadian rhythms.[19]
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Classic Synthetic Methodologies: Protocols and
Workflows
The synthesis of the indole ring is a fundamental objective in organic chemistry. Over the years,

several named reactions have become the standard methods for its construction.

Fischer Indole Synthesis (1883)
This reaction is the most widely applied method for indole synthesis, involving the cyclization of

an arylhydrazone, formed from an arylhydrazine and a carbonyl compound (aldehyde or

ketone), under acidic conditions.[4][27]

This protocol is adapted from a standard literature procedure.

Hydrazone Formation: Phenylhydrazine (10.8 g, 0.1 mol) and acetophenone (12.0 g, 0.1

mol) are dissolved in 100 mL of ethanol. A few drops of glacial acetic acid are added, and the

mixture is refluxed for 1 hour. The solvent is removed under reduced pressure to yield the

crude acetophenone phenylhydrazone.

Cyclization: The crude hydrazone is added to 50 g of molten polyphosphoric acid (PPA) at

100°C. The mixture is stirred vigorously and heated to 150°C for 10 minutes.

Work-up: The hot reaction mixture is carefully poured onto 200 g of crushed ice. The

resulting precipitate is collected by filtration, washed with water, and recrystallized from

ethanol/water to afford 2-phenylindole.

Yield: Typical yields range from 65-75%.
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Arylhydrazine +
Aldehyde/Ketone

Step 1: Phenylhydrazone Formation
(Condensation)

Brønsted or Lewis Acid
(e.g., HCl, ZnCl2)

Phenylhydrazone Intermediate

Step 2: Tautomerization
(to Ene-hydrazine)

Ene-hydrazine Intermediate

Step 3: [3,3]-Sigmatropic Rearrangement

Di-imine Intermediate

Step 4: Aromatization & Cyclization

Step 5: Elimination of Ammonia (NH3)

Substituted Indole

Click to download full resolution via product page

Fischer Indole Synthesis Workflow
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Reissert Indole Synthesis (1897)
The Reissert synthesis produces indoles from the condensation of o-nitrotoluene with diethyl

oxalate, followed by a reductive cyclization of the resulting pyruvate derivative.[28]

This protocol is a generalized representation of the Reissert reaction.

Condensation: o-Nitrotoluene (13.7 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol) are

added to a solution of sodium ethoxide (6.8 g, 0.1 mol) in 100 mL of absolute ethanol. The

mixture is stirred at room temperature for 12 hours. The resulting precipitate (ethyl o-

nitrophenylpyruvate sodium salt) is filtered and washed with ether.

Reductive Cyclization: The crude salt is dissolved in 150 mL of glacial acetic acid. Zinc dust

(20 g, 0.3 mol) is added portion-wise while keeping the temperature below 40°C with an ice

bath. After the addition is complete, the mixture is stirred for an additional 2 hours.

Work-up: The mixture is filtered to remove excess zinc and zinc salts. The filtrate is poured

into 500 mL of ice water. The precipitated indole-2-carboxylic acid is collected by filtration,

washed with cold water, and dried.

Yield: Typical yields are in the range of 50-60%.

Madelung Synthesis (1912)
The Madelung synthesis is the intramolecular cyclization of an N-acyl-o-toluidine at high

temperature using a strong base.[13] It is generally limited to the preparation of simple indoles

that can withstand the harsh reaction conditions.

This protocol outlines the classic Madelung conditions.

Reaction Setup: N-acetyl-o-toluidine (14.9 g, 0.1 mol) is mixed with sodium ethoxide (20.4 g,

0.3 mol) in an inert, high-boiling solvent such as mineral oil or in a solvent-free melt.

Cyclization: The mixture is heated under a nitrogen atmosphere to 250-300°C for 30

minutes. The reaction is highly exothermic and must be controlled carefully.

Work-up: After cooling, the reaction mass is carefully quenched by adding ice water. The

mixture is then extracted with diethyl ether. The organic layers are combined, washed with
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brine, dried over sodium sulfate, and the solvent is evaporated. The crude product is purified

by vacuum distillation or recrystallization.

Yield: Yields can vary significantly but are often moderate (40-50%).

Comparison of Classic Indole Syntheses
Feature Fischer Synthesis Reissert Synthesis

Madelung
Synthesis

Starting Materials
Arylhydrazine,

Aldehyde/Ketone

o-Nitrotoluene, Diethyl

oxalate
N-Acyl-o-toluidine

Key Conditions
Acid catalyst

(Brønsted or Lewis)

Strong base

(condensation), then

reduction (e.g.,

Zn/AcOH)

Strong base (e.g.,

NaOEt), high

temperature (200-

400°C)

Primary Product 2,3-substituted indoles
Indole-2-carboxylic

acids

Alkyl-substituted

indoles (often at C2)

Advantages

Highly versatile, broad

substrate scope,

reliable

Good for specific

indole-2-carboxylates

Simple starting

materials

Limitations

Unsubstituted indole

is difficult to make

directly;

unsymmetrical

ketones can give

mixtures

Multi-step process

Harsh conditions, low

tolerance for

functional groups

Key Signaling Pathways
Substituted indoles exert their profound biological effects by interacting with specific cellular

signaling pathways. Serotonin and melatonin are prime examples, acting primarily through G-

protein coupled receptors (GPCRs).

Serotonin Signaling Pathway
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Serotonin (5-HT) mediates its effects by binding to a family of at least 14 distinct receptor

subtypes. Most of these are GPCRs that, upon activation, trigger an intracellular cascade

involving G-proteins and second messengers like cAMP or IP₃/DAG, leading to a cellular

response.
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Cell Membrane

5-HT Receptor
(GPCR)

G-Protein
(αβγ)

Activates

Effector Enzyme
(e.g., Adenylyl Cyclase)
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cAMP
(Second Messenger)

Converts ATP

Serotonin (5-HT)

Binds

ATP

Protein Kinase A
(PKA)

Activates

Cellular Response
(e.g., Gene Transcription,
Ion Channel Modulation)

Phosphorylates Targets
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Simplified Serotonin GPCR Signaling
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Melatonin Signaling Pathway
Melatonin primarily signals through two high-affinity GPCRs, MT1 and MT2.[21] Similar to

serotonin receptors, these are coupled to G-proteins (typically Gi), which inhibit adenylyl

cyclase, leading to a decrease in intracellular cAMP levels and subsequent downstream effects

that regulate sleep and circadian timing.[21]
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Conclusion
From the initial structural elucidation of indigo by Adolf von Baeyer to the development of

powerful synthetic tools by chemists like Emil Fischer, the history of the substituted indole is a

testament to the progress of organic chemistry. The discovery of its central role in vital

biomolecules such as serotonin, melatonin, and auxin has cemented its importance in biology

and medicine. Today, the indole scaffold remains a focal point of drug discovery, with modern

research continually expanding its utility through novel catalytic methods for C-H

functionalization and the design of complex, biologically active agents.[5][29][30] The rich

history and versatile chemistry of substituted indoles ensure they will remain a critical area of

study for researchers, scientists, and drug development professionals for the foreseeable

future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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